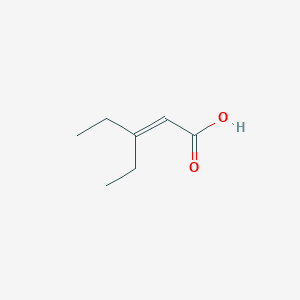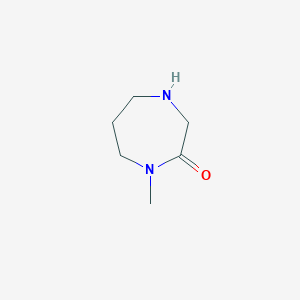
1-Methyl-1,4-diazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,4-diazepan-2-one is a chemical compound with the CAS Number: 60565-89-1 . It has a molecular weight of 128.17 and is typically stored at room temperature . It is usually in liquid form .
Molecular Structure Analysis
The InChI code for 1-Methyl-1,4-diazepan-2-one is1S/C6H12N2O/c1-8-4-2-3-7-5-6(8)9/h7H,2-5H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis
1-Methyl-1,4-diazepan-2-one is a liquid at room temperature . It has a molecular weight of 128.17 .Scientific Research Applications
Complex Formation with Metal Ions
Research has shown that derivatives of 1-Methyl-1,4-diazepan-2-one, such as Diazepam, form complexes with lanthanide(III) metal ions. The complex formation constants were studied, revealing that the protonation constant of Diazepam decreases with increasing temperature, indicating potential applications in the study of metal ion interactions in medicinal chemistry (Bayes et al., 2012).
Drug Scaffold and Synthesis
The compound has been utilized in the enantioselective synthesis of quinolone-2,4-diones from N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, providing an efficient entry to a potentially useful drug scaffold with high enantioselectivity. This highlights its role in creating new therapeutic agents (Antolak et al., 2014).
Molecularly Imprinted Polymers
A study focused on creating a molecularly imprinted polymer for the separation of Diazepam from serum samples, illustrating the compound's utility in developing targeted extraction methods for specific molecules, which could be particularly useful in pharmacological research and drug abuse monitoring (Hasanah et al., 2020).
Catalysis and Organic Synthesis
The compound and its derivatives have been employed as catalysts or intermediates in the synthesis of various organic molecules. For instance, Fe3O4/SiO2 nanoparticles were used as a catalyst for the one-pot multicomponent synthesis of diazepine derivatives, showcasing its application in facilitating chemical reactions and potentially synthesizing new drug molecules (Maleki, 2012).
Analytical Applications
1-Methyl-1,4-diazepan-2-one derivatives have also been used in analytical chemistry to study the distribution of energy barriers in amorphous forms of the compound, aiding in understanding its physical properties and behavior in different states. This could have implications for drug formulation and stability studies (Pajzderska et al., 2016).
Safety and Hazards
The safety information for 1-Methyl-1,4-diazepan-2-one indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
1-Methyl-1,4-diazepan-2-one is a chemical compound that is structurally similar to diazepam , a long-acting benzodiazepine . The primary targets of diazepam are the gamma-aminobutyric acid (GABA) receptors . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in reducing neuronal excitability throughout the nervous system .
Mode of Action
The compound interacts with its targets, the GABA receptors, by enhancing the activity of GABA . This enhancement leads to an increase in the inhibitory effects of GABA on neuronal excitability, resulting in sedative, muscle relaxant, and anticonvulsant effects .
Biochemical Pathways
The enhancement of GABA activity affects several biochemical pathways. It leads to a decrease in the excitability of the central nervous system, which can result in sedation, muscle relaxation, and a reduction in seizures . These effects can be beneficial in the treatment of conditions such as severe anxiety disorders, alcohol withdrawal syndrome, and seizures .
Pharmacokinetics
Diazepam has a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase of 1 or 2 days . Its action is further prolonged by the even longer half-life of 2-5 days of its principal active metabolite, desmethyldiazepam (nordiazepam), the relative proportion of which increases in the body on long-term administration .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in neuronal excitability, which can lead to sedation, muscle relaxation, and a reduction in seizures . These effects can be beneficial in the treatment of conditions such as severe anxiety disorders, alcohol withdrawal syndrome, and seizures .
Action Environment
The action, efficacy, and stability of 1-Methyl-1,4-diazepan-2-one can be influenced by various environmental factors. For instance, temperature can affect the protonation constant of diazepam, a structurally similar compound. This suggests that temperature could also influence the action of 1-Methyl-1,4-diazepan-2-one. Additionally, the compound is typically stored at room temperature and is usually in liquid form , suggesting that it may be sensitive to changes in temperature or other environmental conditions.
properties
IUPAC Name |
1-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8-4-2-3-7-5-6(8)9/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVJSGPCVKPWLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCNCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,4-diazepan-2-one | |
CAS RN |
60565-89-1 |
Source


|
| Record name | 1-methyl-1,4-diazepan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Benzyl-2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2944178.png)
![2-((9-Phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2944179.png)
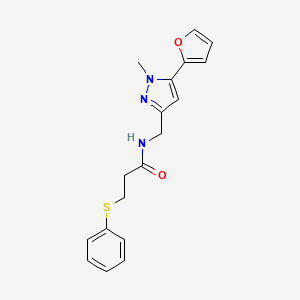
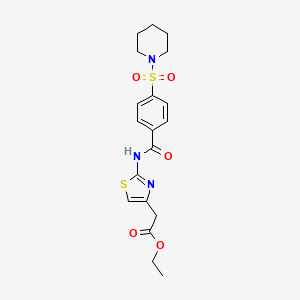
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2944182.png)
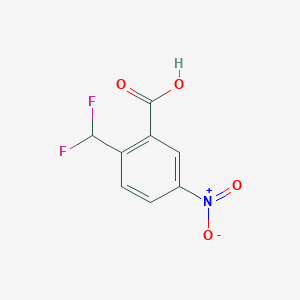

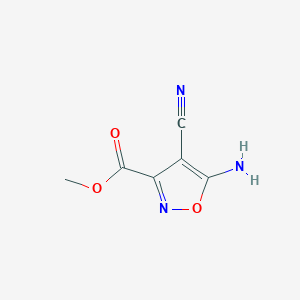
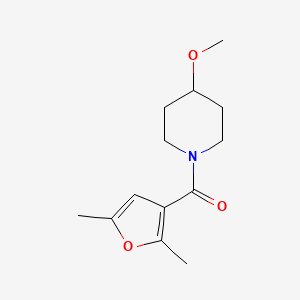
![2-[(4-Chlorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2944192.png)
![Tert-butyl N-(2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6a-ylmethyl)carbamate](/img/structure/B2944194.png)
